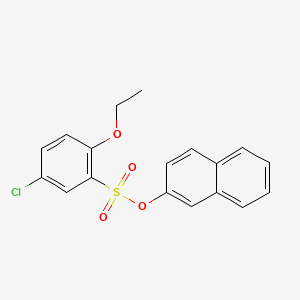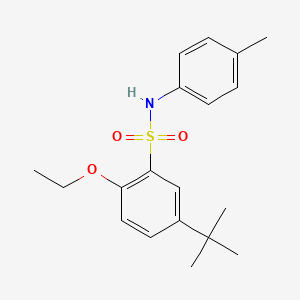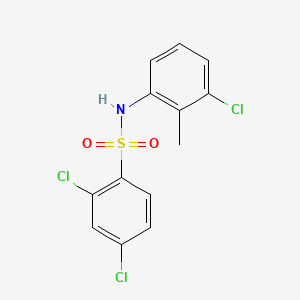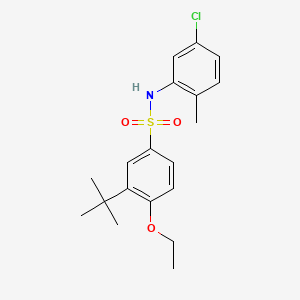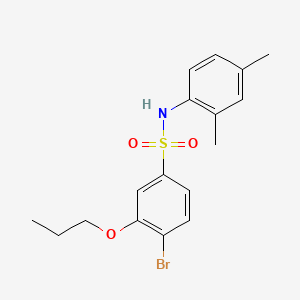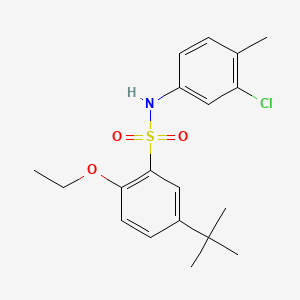
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide, commonly known as sulfonyl chloride, is an important chemical compound used in scientific research. It is widely used in the synthesis of various organic compounds due to its unique chemical properties.
作用機序
Sulfonyl chloride reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonic acid derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas produced during the reaction. The mechanism of action involves the attack of the nucleophile on the sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide intermediate. This intermediate can then be further reacted to form various organic compounds.
Biochemical and Physiological Effects
Sulfonyl chloride is not used in drug development or as a drug. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that sulfonyl chloride is highly reactive and can cause severe burns and respiratory irritation if not handled properly.
実験室実験の利点と制限
Sulfonyl chloride is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively inexpensive and readily available, making it a popular choice for many researchers. However, sulfonyl chloride is highly reactive and requires careful handling due to the release of toxic gases during the reaction. It is also sensitive to moisture and air, which can affect the reaction yield.
将来の方向性
There are several future directions for the use of sulfonyl chloride in scientific research. One area of interest is the development of new synthetic methodologies using sulfonyl chloride as a key reagent. Another area of interest is the use of sulfonyl chloride in the synthesis of new pharmaceutical compounds. Additionally, there is potential for the use of sulfonyl chloride in the development of new materials, such as polymers and coatings.
Conclusion
In conclusion, sulfonyl chloride is an important chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and is also used in the manufacture of dyes, pharmaceuticals, and agrochemicals. Sulfonyl chloride is highly reactive and requires careful handling due to the release of toxic gases during the reaction. However, it is a versatile and relatively inexpensive reagent that has many potential future applications in scientific research.
合成法
Sulfonyl chloride can be synthesized by the reaction of 5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide with thionyl chloride. This reaction results in the formation of sulfonyl chloride and hydrogen chloride gas. The reaction is exothermic and requires careful handling due to the release of toxic gases.
科学的研究の応用
Sulfonyl chloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, such as sulfonamides, sulfones, and sulfoxides. It is also used as a protecting group for amines and alcohols in organic synthesis. Furthermore, sulfonyl chloride is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
特性
IUPAC Name |
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-6-24-17-10-8-14(19(3,4)5)11-18(17)25(22,23)21-15-9-7-13(2)16(20)12-15/h7-12,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCYYQRTSBYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-ethoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



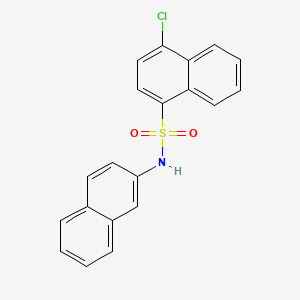
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
